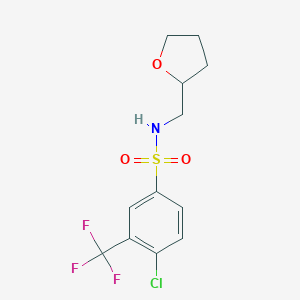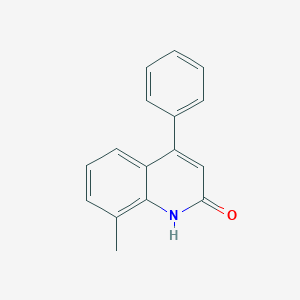
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule that plays a critical role in the development and function of B cells. By inhibiting BTK, TAK-659 can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a range of biochemical and physiological effects. In addition to its anti-tumor activity, TAK-659 has been shown to have anti-inflammatory and immunosuppressive effects. These effects may make TAK-659 a useful therapeutic agent for the treatment of autoimmune diseases and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potency and specificity. TAK-659 has been shown to be highly effective in inhibiting BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of using TAK-659 is its potential toxicity. Studies have shown that TAK-659 can cause adverse effects in some animal models, which may limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide. One area of research that holds promise is the development of new therapeutic agents based on the structure of TAK-659. Researchers are also exploring the potential of TAK-659 as a tool for studying the role of BTK in various biological processes. Additionally, studies are being conducted to further elucidate the biochemical and physiological effects of TAK-659, and to identify potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
The synthesis of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a chlorinated benzenesulfonamide and a tetrahydrofuran derivative. This method has been shown to be effective in producing high yields of TAK-659 with a high degree of purity.
Aplicaciones Científicas De Investigación
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been the subject of numerous studies exploring its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h3-4,6,8,17H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGRBAAQQEBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B492496.png)
![N-(3-chlorophenyl)-N'-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea](/img/structure/B492497.png)
![N-(4-methoxyphenyl)-N'-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492498.png)
![N-(4-methoxyphenyl)-N'-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B492501.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492502.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492503.png)
![N-(3-chlorophenyl)-N'-(2-phenylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B492504.png)
![N-(3-chlorophenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492509.png)
![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)
![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)
![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)